3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole
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Overview
Description
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole is a complex heterocyclic compound that features a unique structure combining carbazole and indolo[2,3-a]carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a palladium-catalyzed coupling reaction, followed by cyclization using a strong acid or base . The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in electronic devices. In biological systems, it may interact with cellular components, leading to the modulation of signaling pathways and induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Exhibits different electronic properties due to its distinct conjugation pattern.
9H-Carbazole-9-carbothioic methacrylic thioanhydride: A derivative with unique electrochemical properties.
Uniqueness
3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole stands out due to its combination of carbazole and indolo[2,3-a]carbazole moieties, which imparts unique electronic and optical properties. This makes it a valuable compound for advanced materials and electronic applications .
Properties
Molecular Formula |
C36H23N3 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-carbazol-9-yl-11-phenyl-12H-indolo[2,3-a]carbazole |
InChI |
InChI=1S/C36H23N3/c1-2-10-23(11-3-1)39-34-17-9-6-14-27(34)29-20-19-28-30-22-24(18-21-31(30)37-35(28)36(29)39)38-32-15-7-4-12-25(32)26-13-5-8-16-33(26)38/h1-22,37H |
InChI Key |
ZFHABHHWWYSFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=C(N5)C=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
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